Phenol, 4-methyl-, aluminum salt
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 4-methyl-, aluminum salt typically involves the reaction of aluminum chloride with 4-methylphenol. The reaction is carried out in an organic solvent, such as toluene, under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
AlCl3+3C7H8O→Al(C7H7O)3+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-methyl-, aluminum salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to the parent phenol.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the phenolic group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-methylphenol.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
Phenol, 4-methyl-, aluminum salt has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of phenol, 4-methyl-, aluminum salt involves its interaction with various molecular targets. The aluminum center can coordinate with different ligands, facilitating catalytic reactions. The phenolic group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, less reactive due to the absence of the methyl group.
4-Methylphenol (p-Cresol): Similar structure but lacks the aluminum component.
Aluminum Phenolate: Similar coordination chemistry but without the methyl group.
Uniqueness
Phenol, 4-methyl-, aluminum salt is unique due to the presence of both the aluminum center and the methyl-substituted phenolic group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in catalysis and material science.
Properties
CAS No. |
72269-62-6 |
---|---|
Molecular Formula |
C21H21AlO3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
aluminum;4-methylphenolate |
InChI |
InChI=1S/3C7H8O.Al/c3*1-6-2-4-7(8)5-3-6;/h3*2-5,8H,1H3;/q;;;+3/p-3 |
InChI Key |
KILCCVQLHISVRW-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].CC1=CC=C(C=C1)[O-].[Al+3] |
Related CAS |
106-44-5 (Parent) |
Origin of Product |
United States |
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